1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This core is further modified with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have been shown to have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is known that the dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . This structural feature might play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities .
Result of Action
Compounds with similar structures have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Thioether Formation: The quinoxaline derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Formation: The final step involves the formation of the amide bond.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.
Chemical Reactions Analysis
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide include other quinoxaline derivatives, such as:
3-methylquinoxalin-2-one: Known for its antimicrobial properties.
2-phenylquinoxaline: Used in the development of fluorescent dyes.
6,7-dimethoxyquinoxaline: Investigated for its potential as an anticancer agent.
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-3-19-4-8-22(9-5-19)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-10-23(33-2)11-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHOXFTYTCTZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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